molecular formula C19H17N5OS B2992892 N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide CAS No. 1013810-42-8

N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide

Cat. No.: B2992892
CAS No.: 1013810-42-8
M. Wt: 363.44
InChI Key: PWAMECVVTMSVSR-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide is a complex organic compound featuring a benzothiazole ring fused to a pyrazole ring, both substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole and pyrazole cores. One common approach is the reaction of 1,3-benzothiazole-2-amine with 1,5-dimethylpyrazole-3-carboxylic acid chloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The reaction is usually carried out in a solvent such as dimethylformamide (DMF) under mild conditions to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.

  • Reduction: Production of reduced derivatives such as amines or alcohols.

  • Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential antibacterial and antifungal properties, making it a candidate for developing new therapeutic agents.

  • Medicine: Research has explored its use in drug discovery, particularly in the design of novel compounds with potential therapeutic effects against various diseases.

  • Industry: Its unique chemical structure makes it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)benzamide: A structurally related compound with potential antibacterial properties.

  • N-(1,3-benzothiazol-2-yl)-arylamide derivatives: These compounds have been synthesized and evaluated for their biological activity.

Uniqueness: N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide stands out due to its unique combination of functional groups and its potential applications across multiple fields. Its structural complexity and versatility make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS/c1-13-11-16(22-23(13)2)18(25)24(12-14-7-5-6-10-20-14)19-21-15-8-3-4-9-17(15)26-19/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAMECVVTMSVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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